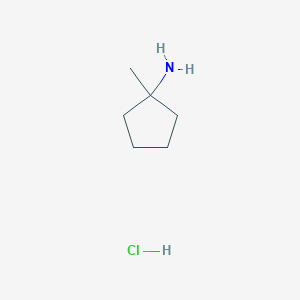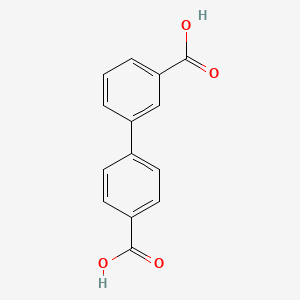![molecular formula C6H10N4 B1339200 8-アミノ-5,6,7,8-テトラヒドロ-1,2,4-トリアゾロ[1,5-a]ピリジン CAS No. 132454-36-5](/img/structure/B1339200.png)
8-アミノ-5,6,7,8-テトラヒドロ-1,2,4-トリアゾロ[1,5-a]ピリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-A]pyridin-8-amine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by a fused triazole and pyridine ring system, which imparts distinct chemical and biological properties.
科学的研究の応用
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-A]pyridin-8-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in the treatment of neurological disorders and infectious diseases.
Industry: Utilized in the development of novel materials and catalysts for various industrial processes.
作用機序
Target of Action
It’s known that both elements of the condensed system – 1,2,4-triazole and piperazine – have been kept in focus of the scientific community and regarded as a “privileged motif” for several decades . These motifs are known to provide potent ligands for numerous receptors .
Mode of Action
It’s known that the compound interacts with its targets, leading to changes at the molecular level .
Biochemical Pathways
It’s known that the compound can influence various biochemical mechanisms, shedding light on its potential therapeutic applications .
Result of Action
It’s known that the compound has potential for medicinal chemistry, acting as therapeutic agents or their precursors .
生化学分析
Biochemical Properties
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-A]pyridin-8-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with poly (ADP-ribose) polymerase 15 (ARTD7, BAL3), demonstrating significant binding energies . This interaction suggests that 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-A]pyridin-8-amine could influence DNA repair mechanisms and cellular stress responses.
Cellular Effects
The effects of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-A]pyridin-8-amine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with poly (ADP-ribose) polymerase 15 can affect the cell’s ability to repair DNA, thereby impacting cell survival and proliferation .
Molecular Mechanism
At the molecular level, 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-A]pyridin-8-amine exerts its effects through binding interactions with biomolecules. It acts as an inhibitor or activator of specific enzymes, leading to changes in gene expression. The compound’s binding to poly (ADP-ribose) polymerase 15 inhibits the enzyme’s activity, which can result in altered DNA repair processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-A]pyridin-8-amine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have biological activity .
Dosage Effects in Animal Models
The effects of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-A]pyridin-8-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while at higher doses, it could cause toxic or adverse effects. For instance, high doses of similar compounds have been associated with adverse effects on liver function and overall metabolism .
Metabolic Pathways
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-A]pyridin-8-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s metabolic flux and the levels of its metabolites can influence its biological activity and therapeutic potential .
Transport and Distribution
Within cells and tissues, 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-A]pyridin-8-amine is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which in turn influence its biological effects .
Subcellular Localization
The subcellular localization of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-A]pyridin-8-amine is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance or inhibit its interactions with other biomolecules, thereby modulating its biological effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-A]pyridin-8-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with pyridine carboxylic acids, followed by cyclization and reduction steps. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize commercially available reagents and optimized reaction conditions to facilitate large-scale synthesis. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
化学反応の分析
Types of Reactions
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-A]pyridin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of substituted triazolopyridine compounds .
類似化合物との比較
Similar Compounds
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine: Another heterocyclic compound with a similar fused ring system.
Sitagliptin: A pharmaceutical compound with a triazolopyrazine core, used in the treatment of diabetes.
Uniqueness
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-A]pyridin-8-amine is unique due to its specific ring fusion and the presence of an amine group at the 8-position. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
特性
IUPAC Name |
5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c7-5-2-1-3-10-6(5)8-4-9-10/h4-5H,1-3,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSSXLAQFDGEDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=NC=NN2C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90567692 |
Source


|
| Record name | 5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyridin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90567692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132454-36-5 |
Source


|
| Record name | 5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyridin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90567692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![({[({[(2R,3S,4R,5R)-4-amino-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}oxy)phosphonic acid](/img/structure/B1339125.png)






![7-Bromobenzo[d]oxazol-2(3H)-one](/img/structure/B1339144.png)


